1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents such as phosphorus tribromide.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the thiophene derivative with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiopropamine: A stimulant with a thiophene ring replacing the phenyl ring of amphetamine.
Uniqueness: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of a chloro group, a sulfonamide group, and a thiophene ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C8H12ClNO2S2 |
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Molecular Weight |
253.8 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C8H12ClNO2S2/c1-7(8-4-3-5-13-8)10(2)14(11,12)6-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
QSASZQKYQKTIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)N(C)S(=O)(=O)CCl |
Origin of Product |
United States |
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